Cas no 1807117-81-2 (3,6-Bis(trifluoromethyl)-2-bromophenol)
3,6-Bis(trifluoromethyl)-2-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 3,6-Bis(trifluoromethyl)-2-bromophenol
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- Inchi: 1S/C8H3BrF6O/c9-5-3(7(10,11)12)1-2-4(6(5)16)8(13,14)15/h1-2,16H
- InChI Key: AKBCAHSDOPZSFQ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(F)(F)F)C=CC=1C(F)(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 250
- XLogP3: 4
- Topological Polar Surface Area: 20.2
3,6-Bis(trifluoromethyl)-2-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003738-1g |
3,6-Bis(trifluoromethyl)-2-bromophenol |
1807117-81-2 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3,6-Bis(trifluoromethyl)-2-bromophenol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3,6-Bis(trifluoromethyl)-2-bromophenol
Introduction to 3,6-Bis(trifluoromethyl)-2-bromophenol (CAS No. 1807117-81-2)
3,6-Bis(trifluoromethyl)-2-bromophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1807117-81-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic hydrocarbons, characterized by the presence of multiple trifluoromethyl groups and a bromine substituent. The unique structural features of 3,6-Bis(trifluoromethyl)-2-bromophenol make it a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting complex disease pathways.
The molecular structure of 3,6-Bis(trifluoromethyl)-2-bromophenol consists of a benzene ring substituted with two trifluoromethyl groups at the 3 and 6 positions, and a bromine atom at the 2 position. The introduction of fluorine atoms significantly enhances the electronic properties of the aromatic system, leading to increased lipophilicity and metabolic stability. These characteristics are highly desirable in drug design, as they can improve pharmacokinetic profiles and reduce susceptibility to degradation by metabolic enzymes. Additionally, the presence of a bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry.
In recent years, 3,6-Bis(trifluoromethyl)-2-bromophenol has been explored as a key intermediate in the development of novel therapeutic agents. One particularly promising area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The trifluoromethyl group is known to enhance binding affinity to biological targets by modulating hydrophobic interactions and electronic effects. For instance, studies have demonstrated that compounds incorporating this moiety exhibit improved potency against tyrosine kinases, which play a central role in signal transduction pathways associated with tumor growth and progression.
Furthermore, the brominated aromatic core of 3,6-Bis(trifluoromethyl)-2-bromophenol has been utilized in the design of antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the development of new classes of antibiotics with novel mechanisms of action. Researchers have leveraged the reactivity of the bromine atom to introduce diverse pharmacophores that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies indicate that derivatives of 3,6-Bis(trifluoromethyl)-2-bromophenol exhibit promising activity against Gram-positive and Gram-negative pathogens, highlighting its potential as a scaffold for antibiotic development.
The agrochemical sector has also recognized the significance of 3,6-Bis(trifluoromethyl)-2-bromophenol as a building block for crop protection agents. Fluorinated aromatic compounds are known to possess enhanced stability under environmental conditions, making them suitable for use in pesticides and herbicides. By incorporating this compound into synthetic routes, chemists can develop novel formulations that offer improved efficacy against pests while minimizing ecological impact. Recent advancements in green chemistry have prompted investigations into sustainable methods for producing 3,6-Bis(trifluoromethyl)-2-bromophenol, including catalytic processes that reduce waste and energy consumption.
The synthesis of 3,6-Bis(trifluoromethyl)-2-bromophenol typically involves multi-step organic transformations starting from commercially available precursors such as fluorobenzene derivatives. Key steps often include halogenation reactions to introduce bromine atoms at specific positions on the aromatic ring, followed by electrophilic aromatic substitution to incorporate trifluoromethyl groups. Advances in synthetic methodology have enabled more efficient and scalable production processes, which are essential for meeting industrial demand.
In conclusion,3,6-Bis(trifluoromethyl) - 2-bromophenol (CAS No. 1807117-81-2) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features contribute to its utility in designing biologically active molecules with improved pharmacokinetic properties and enhanced target engagement. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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